molecular formula C10H5F B2906525 1,3-Diethynyl-5-fluorobenzene CAS No. 219633-74-6

1,3-Diethynyl-5-fluorobenzene

Cat. No.: B2906525
CAS No.: 219633-74-6
M. Wt: 144.148
InChI Key: RIJCKPSMDCFKRU-UHFFFAOYSA-N
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Description

1,3-Diethynyl-5-fluorobenzene is an organic compound with the molecular formula C10H5F It is a derivative of benzene, where two hydrogen atoms are replaced by ethynyl groups at positions 1 and 3, and another hydrogen atom is replaced by a fluorine atom at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethynyl-5-fluorobenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a halogenated benzene derivative reacts with an acetylene compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethynyl-5-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The ethynyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl groups.

    Addition Reactions: The triple bonds in the ethynyl groups can undergo addition reactions with electrophiles, such as halogens or hydrogen halides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Addition Reactions: Reagents such as bromine or hydrogen bromide are used, and the reactions are often conducted at low temperatures to control the addition process.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while addition reactions can produce dihaloalkanes or haloalkenes.

Scientific Research Applications

1,3-Diethynyl-5-fluorobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials, such as polymers and dendrimers.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents for biological studies.

    Industry: The compound is used in the production of advanced materials, such as conductive polymers and nanomaterials, which have applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 1,3-Diethynyl-5-fluorobenzene depends on its specific application. In chemical reactions, the ethynyl groups and the fluorine atom play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used. For example, in biological applications, the compound may interact with specific proteins or enzymes, affecting their function and activity.

Comparison with Similar Compounds

1,3-Diethynyl-5-fluorobenzene can be compared with other similar compounds, such as:

    1,3-Diethynylbenzene: Lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.

    1,3-Diethynyl-4-fluorobenzene: The position of the fluorine atom is different, which can affect the compound’s electronic properties and reactivity.

    1,3-Diethynyl-5-chlorobenzene:

The uniqueness of this compound lies in the combination of ethynyl groups and the fluorine atom, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1,3-diethynyl-5-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJCKPSMDCFKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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